4-Bromo-2,6-dichlorobenzaldehyde

Übersicht

Beschreibung

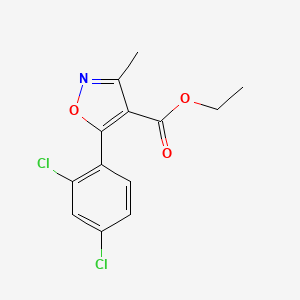

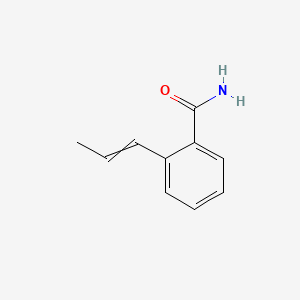

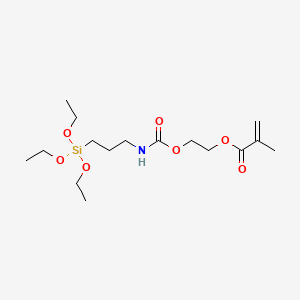

4-Bromo-2,6-dichlorobenzaldehyde is an organic compound with a molecular weight of 253.91 . It is a solid substance at room temperature . The IUPAC name for this compound is 4-bromo-2,6-dichlorobenzaldehyde .

Synthesis Analysis

The synthesis of 2,6-dichlorobenzaldehyde, a related compound, involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light .Molecular Structure Analysis

The InChI code for 4-Bromo-2,6-dichlorobenzaldehyde is 1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H . The InChI key is FXYQBYXIEVCPHZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromo-2,6-dichlorobenzaldehyde is a solid at room temperature . It has a molecular weight of 253.91 .Wissenschaftliche Forschungsanwendungen

Molecular Structure Studies : The molecular structure of compounds related to 4-Bromo-2,6-dichlorobenzaldehyde, like 4-bromo-2,6-dichlorobenzonitrile, has been studied for understanding crystal packing and molecular interactions, highlighting the significance in crystallography and materials science (Britton, 1997).

Raw Material in Various Industries : Derivatives of 4-Bromo-2,6-dichlorobenzaldehyde, such as 2,6 dichlorobenzaldehyde, are important raw materials in pharmaceuticals, pesticides, cosmetics, and dyestuffs, indicating their widespread industrial applications (Han Zhi, 2002).

Pharmaceutical Research : Semicarbazone derivatives of 2,6-dichlorobenzaldehyde have been investigated for their antihypertensive effects in animal models, demonstrating their potential in medicinal chemistry and drug development (Warren, Woodward, & Hargreaves, 1977).

Electrochemical Studies : Research on the electrochemical oxidation of compounds like 4-bromoaniline and its derivatives in different solutions contributes to the understanding of electrochemical processes, important in fields like analytical chemistry and materials science (Kádár, Nagy, Karancsi, & Farsang, 2001).

Spectroscopic Analysis : Studies on the infrared spectral data of related compounds, such as 2-bromo-4-chlorobenzaldehyde, provide insights into compound-solvent interactions, crucial for spectroscopy and analytical methods (Parlak & Ramasami, 2020).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that halogenated benzaldehydes, like this compound, often interact with their targets through electrophilic aromatic substitution reactions .

Biochemical Pathways

The specific biochemical pathways affected by 4-Bromo-2,6-dichlorobenzaldehyde are currently unknown

Pharmacokinetics

It’s worth noting that the compound’s lipophilicity (log po/w) is predicted to be 326, suggesting it may have good membrane permeability .

Action Environment

It is known that the compound should be stored under an inert atmosphere at 2-8°c .

Eigenschaften

IUPAC Name |

4-bromo-2,6-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYQBYXIEVCPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)

![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)